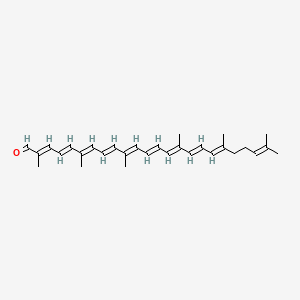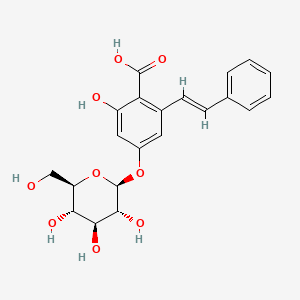
Leukotriene E3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leukotriene e3, also known as LTE3, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, leukotriene E3 is considered to be an eicosanoid lipid molecule. Leukotriene e3 is considered to be a practically insoluble (in water) and relatively neutral molecule. Leukotriene e3 has been primarily detected in urine. Within the cell, leukotriene E3 is primarily located in the membrane (predicted from logP) and cytoplasm. Leukotriene e3 can be converted into 14-carboxy-15, 16, 17, 18, 19, 20-hexanor-leukotriene E3.
Leukotriene E3 is a leukotriene that is leukotriene E4 in which the non-conjugated double bond has been reduced to a single bond. It is a leukotriene, an amino dicarboxylic acid, a L-cysteine thioether, a secondary alcohol and a non-proteinogenic L-alpha-amino acid.
Aplicaciones Científicas De Investigación
1. Role in Inflammation and Immune Response
Leukotrienes are involved in numerous homeostatic biological functions and inflammation, acting through specific G protein-coupled receptors. This knowledge has provided insights into inflammatory responses, pain, and fever Funk, 2001.
2. Involvement in Cancer
Recent research indicates that leukotrienes interact with various tissue cells, contributing to low-grade inflammation in cardiovascular, neurodegenerative, and metabolic conditions, as well as cancer. They promote tumor growth and resistance to immunotherapy by shaping the tumor microenvironment Tian et al., 2020.
3. Biosynthesis and Metabolism
The biosynthesis of leukotrienes involves several enzymes, including 5-lipoxygenase, and their metabolism is critical for the termination of their biological activity. Defects in the expression of these enzymes may be involved in specific genetic diseases Murphy & Gijón, 2007.
4. Role in Innate Immune Responses
Leukotrienes are synthesized by leukocytes during infection and enhance leukocyte accumulation, phagocyte capacity for microbial ingestion and killing, and the generation of other proinflammatory mediators. States of immunodeficiency, such as HIV infection and malnutrition, are characterized by a deficiency in leukotriene synthesis Peters-Golden et al., 2005.
5. Stability and Interaction with Fatty Acid Binding Proteins
Fatty acid binding proteins can stabilize leukotrienes, influencing their biological activity and interactions within the body Zimmer et al., 2004.
6. Measurement and Monitoring
Techniques like LC/MS/MS are developed for accurate measurement of leukotrienes in exhaled breath condensate, which can be used to assess lung inflammation and monitor drug therapy Montuschi, 2009.
7. Potential Therapeutic Targets
Leukotriene receptors have been identified as potential therapeutic targets for various conditions, including asthma and allergic reactions Yokomizo et al., 2018.
Propiedades
Número CAS |
79494-05-6 |
|---|---|
Nombre del producto |
Leukotriene E3 |
Fórmula molecular |
C23H39NO5S |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
(5S,6R,7E,9E,11Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid |
InChI |
InChI=1S/C23H39NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h9-13,16,19-21,25H,2-8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 |
Clave InChI |
KRTWHKZMWCZCIK-VRZYSOTLSA-N |
SMILES isomérico |
CCCCCCCC/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |
SMILES |
CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
SMILES canónico |
CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Otros números CAS |
79494-05-6 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1240074.png)

![N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B1240076.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1240079.png)
![methyl 4-[[4-[(E)-(2-methoxyethylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B1240080.png)
